molecular formula C15H15N3O3 B8791739 N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester

N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester

Cat. No.: B8791739
M. Wt: 285.30 g/mol
InChI Key: AGZXSMPTQAISJW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester is a synthetic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a pyrazine ring attached to a phenylalanine moiety, which is further esterified with a methyl group. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester typically involves the coupling of 2-pyrazinecarboxylic acid with L-phenylalanine methyl ester. This reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of pyrazinecarboxylic acid derivatives.

    Reduction: Formation of N-(2-Pyrazinylcarbonyl)-L-phenylalaninol.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. The phenylalanine moiety may facilitate the compound’s binding to protein targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Pyrazinylcarbonyl)-L-tyrosine Methyl Ester
  • N-(2-Pyrazinylcarbonyl)-L-tryptophan Methyl Ester
  • N-(2-Pyrazinylcarbonyl)-L-histidine Methyl Ester

Uniqueness

N-Pyrazinylcarbonyl-L-phenylalanine Methyl Ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenylalanine moiety enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

methyl (2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoate

InChI

InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)/t12-/m0/s1

InChI Key

AGZXSMPTQAISJW-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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